molecular formula C12H8N2OS B1450918 2-thien-3-ylquinazolin-4(3H)-one CAS No. 923800-74-2

2-thien-3-ylquinazolin-4(3H)-one

Cat. No. B1450918
M. Wt: 228.27 g/mol
InChI Key: WQPHUKPKGIBCBO-UHFFFAOYSA-N
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Description

2-Thien-3-ylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family, which is composed of a nitrogen-containing heterocyclic ring. It is a versatile compound with a wide range of applications, including in pharmaceuticals, biochemistry, and materials science. This compound has been extensively studied due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Antitumor Activity

A series of 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro antitumor activity. Compound 2 showed selective activities toward renal and breast cancer cell lines, while compound 22 yielded activities toward leukemia and non-small cell lung cancer cell lines, demonstrating potential as antitumor agents (Alanazi et al., 2013).

Synthesis Methodology

A general approach for the synthesis of thieno[3,2-c]isoquinolines, involving a cascade imination/intramolecular decarboxylative coupling, highlights the versatility and potential applications of these compounds in chemical synthesis (Pandey et al., 2013).

Anti-inflammatory and Antimicrobial Activities

Novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea, and sulphonamide functionalities were synthesized and screened for anti-inflammatory and antimicrobial activities. Some of these compounds exhibited promising anti-inflammatory activity and antimicrobial activity against selected pathogenic bacteria and fungi (Keche & Kamble, 2014).

Chemical Characterization and Reactions

The reaction of 2-chloromethylquinazoline-4(3H)-one with various substrates and subsequent treatments showed the potential for creating diverse derivatives, which could have multiple applications in pharmaceutical and chemical research (El-Ossaily et al., 2020).

Pharmacological Properties of Derivatives

Research on 3-alkylsulfonyl-5-(chinoline-2-yl, 2-hydroxychinoline-4-yl)-4-R1-2,4-dihydro-3N-1,2,4-triazoles showed that the pharmacological activity of organic compounds often depends on various factors, including bioavailability. This indicates the importance of molecular structure in designing new molecules or improving existing drugs (Kaplaushenko et al., 2016).

Malaria Treatment Potential

2-Aminoquinazolin-4(3H)-ones were identified as novel inhibitors of the malaria digestive vacuole plasmepsins, suggesting their potential as leads for future development of antimalarial agents (Rasina et al., 2016).

properties

IUPAC Name

2-thiophen-3-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-9-3-1-2-4-10(9)13-11(14-12)8-5-6-16-7-8/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPHUKPKGIBCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thien-3-ylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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